molecular formula C21H23N3O3S B3015052 (5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 865659-89-8

(5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3015052
CAS No.: 865659-89-8
M. Wt: 397.49
InChI Key: BMEHDGZTDOGKTP-YVLHZVERSA-N
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Description

The compound “(5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one” is a complex organic molecule that features a variety of functional groups, including an imidazolidinone core, a chromenone moiety, and a sulfanylidene group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, starting from simpler precursors. A possible synthetic route could include:

    Formation of the imidazolidinone core: This could be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the chromenone moiety: This step might involve a condensation reaction between the imidazolidinone intermediate and a chromenone derivative.

    Addition of the sulfanylidene group: This could be introduced via a thiolation reaction using a suitable sulfur donor.

    Final modifications: The cyclopropylmethyl and propyl groups could be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound could undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group could be oxidized to form sulfoxides or sulfones.

    Reduction: The chromenone moiety could be reduced to form dihydro derivatives.

    Substitution: The amino groups could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) could be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride could be employed.

    Substitution: Alkyl halides or sulfonates could be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the chromenone moiety.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Due to its structural complexity, the compound might exhibit interesting biological activities, such as enzyme inhibition or receptor binding.

Medicine

Potential medicinal applications could include the development of new drugs for treating diseases like cancer or infections.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxoimidazolidin-4-one
  • (5Z)-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-oximidazolidin-4-one

Uniqueness

The presence of the sulfanylidene group and the specific substitution pattern on the imidazolidinone core might confer unique chemical and biological properties to the compound, distinguishing it from similar molecules.

Properties

IUPAC Name

(5Z)-3-[[cyclopropylmethyl(propyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-9-23(11-14-7-8-14)13-24-20(26)17(22-21(24)28)10-15-12-27-18-6-4-3-5-16(18)19(15)25/h3-6,10,12,14H,2,7-9,11,13H2,1H3,(H,22,28)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHDGZTDOGKTP-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1CC1)CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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